molecular formula C21H27N3O2 B2472920 N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903251-06-9

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2472920
CAS No.: 903251-06-9
M. Wt: 353.466
InChI Key: PTSLJLVCAKADSV-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound characterized by a benzamide core, a methoxyphenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The process may involve steps such as:

    Formation of the methoxyphenyl intermediate: This step may involve the reaction of a methoxyphenyl halide with a suitable nucleophile.

    Formation of the methylpiperazine intermediate: This step may involve the reaction of a piperazine derivative with a methylating agent.

    Coupling of intermediates: The final step involves coupling the methoxyphenyl and methylpiperazine intermediates with a benzamide derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. Industrial production methods may also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as ketones or carboxylic acids.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, leading to the formation of alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders, psychiatric conditions, and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, as well as in chemical processes, such as catalysis and separation techniques.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways. The compound’s methoxyphenyl and methylpiperazine groups contribute to its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant with a similar piperazine structure, used to treat major depressive disorder and anxiety disorders.

    Naftopidil: Used to treat benign prostatic hyperplasia, also containing a piperazine moiety and exhibiting alpha-1 adrenergic receptor antagonism.

    Urapidil: An antihypertensive agent with structural similarities, acting as an alpha-1 adrenergic receptor antagonist and a serotonin receptor agonist.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and methylpiperazine groups contribute to its potential as a versatile compound in various applications. The compound’s unique structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic development.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-23-12-14-24(15-13-23)20(17-8-10-19(26-2)11-9-17)16-22-21(25)18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLJLVCAKADSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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